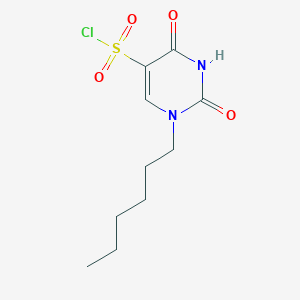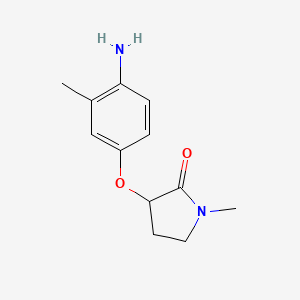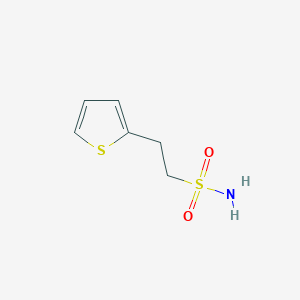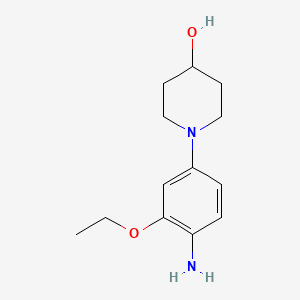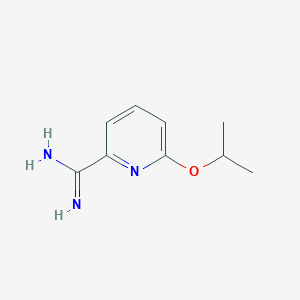
6-(Propan-2-yloxy)pyridine-2-carboximidamide
Overview
Description
“6-(Propan-2-yloxy)pyridine-2-carboximidamide” is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 . It is also known as a P2Y2 receptor agonist.
Molecular Structure Analysis
The molecular structure of “6-(Propan-2-yloxy)pyridine-2-carboximidamide” consists of a pyridine ring with a carboximidamide group at the 2-position and a propan-2-yloxy group at the 6-position .Scientific Research Applications
Crystal Structure Analysis
- Crystal Structures of N'-Aminopyridine-2-carboximidamide : The study by Meva, F. E., Prior, T., Evans, D. J., & Mang, E. R. (2017) focuses on the crystal structures of N'-aminopyridine-2-carboximidamide and its derivatives. These compounds exhibit intermolecular hydrogen-bonding interactions, forming unique networks and chains, which are crucial for understanding molecular interactions in crystallography (Meva, F. E. et al., 2017).
Chemical Synthesis and Properties
- Ether Derivatives as Efficient Fe(III) Extractants : Wojciechowska, I., Wieszczycka, K., Wojciechowska, A., & Aksamitowski, P. (2019) explored the use of N-decoxy-1-(pyridin-3-yl)ethanoimine and related compounds as novel extraction agents for Fe(III) recovery. Their research demonstrates the compounds' potential in solvent extraction processes, emphasizing their role in complexation mechanisms (Wojciechowska, I. et al., 2019).
Molecular Geometry and Interactions
- Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine : Rodi, Y., Luis, S., Martí, I., Martí‐Centelles, V., & Ouzidan, Y. (2013) investigated the molecular geometry and intermolecular interactions of a related compound. This study contributes to the understanding of how these compounds crystallize and interact at the molecular level (Rodi, Y. et al., 2013).
Applications in Coordination Chemistry
- Complexation to Cadmium(II) of a Tetradentate Ligand : Hakimi, M., Mardani, Z., Moeini, K., Schuh, E., & Mohr, F. (2013) focused on the complexation of a related compound with Cadmium(II). Their findings reveal the structural features and potential applications of these compounds in coordination chemistry (Hakimi, M. et al., 2013).
Material Science Applications
- Synthesis and Characterization of Novel Polyimides : Wang, X., Li, Y., Ma, T., Zhang, S., & Gong, C. (2006) synthesized novel polyimides using a pyridine-containing aromatic dianhydride monomer, highlighting the material properties and potential applications in various industrial contexts (Wang, X. et al., 2006).
properties
IUPAC Name |
6-propan-2-yloxypyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6(2)13-8-5-3-4-7(12-8)9(10)11/h3-6H,1-2H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRUFDONBJOZJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=N1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Propan-2-yloxy)pyridine-2-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)
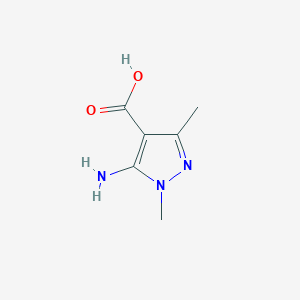
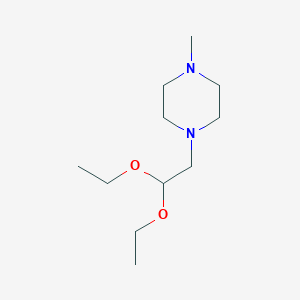
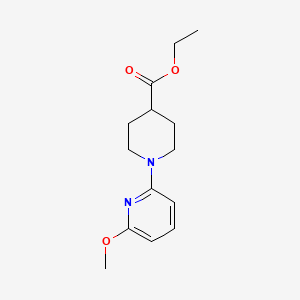
![3-[(3-Bromophenyl)methoxy]oxolane](/img/structure/B1375127.png)
![3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol](/img/structure/B1375128.png)
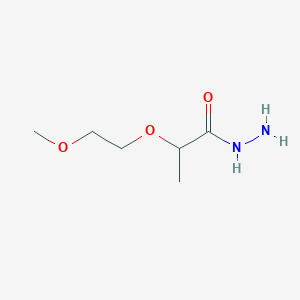
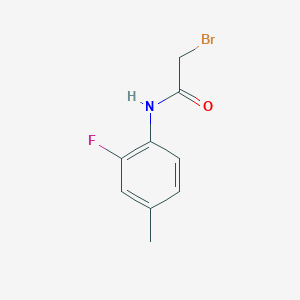
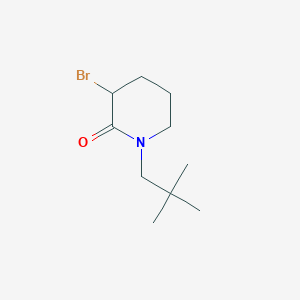
![3-[(2-Amino-4-fluorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1375134.png)
